6-(Ethylamino)pyridine-3-carbonitrile
CAS No.: 1016813-34-5
Cat. No.: VC2474652
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016813-34-5 |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| IUPAC Name | 6-(ethylamino)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H9N3/c1-2-10-8-4-3-7(5-9)6-11-8/h3-4,6H,2H2,1H3,(H,10,11) |
| Standard InChI Key | MVJDUNKELBBNKM-UHFFFAOYSA-N |
| SMILES | CCNC1=NC=C(C=C1)C#N |
| Canonical SMILES | CCNC1=NC=C(C=C1)C#N |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-(Ethylamino)pyridine-3-carbonitrile features a pyridine ring substituted with an ethylamino group at the 6-position and a cyano (nitrile) group at the 3-position. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and biological activity. The compound belongs to the broader class of pyridine derivatives, which are extensively studied for their diverse applications in medicinal chemistry and other fields.
The molecular structure can be represented using several notation systems:
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InChI: InChI=1S/C8H9N3/c1-2-10-8-4-3-7(5-9)6-11-8/h3-4,6H,2H2,1H3,(H,10,11)
Physical Properties
6-(Ethylamino)pyridine-3-carbonitrile is characterized by specific physical properties that influence its behavior in various chemical and biological systems. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 6-(Ethylamino)pyridine-3-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 1016813-34-5 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Appearance | Not specified in available data |
| Storage Temperature | Room temperature |
| MDL Number | MFCD09940529 |
Chemical Properties
The chemical properties of 6-(Ethylamino)pyridine-3-carbonitrile are largely determined by its functional groups. The pyridine ring contributes to its basicity and aromatic character, while the ethylamino group adds nucleophilicity and hydrogen bonding capabilities. The nitrile group (-C≡N) introduces a strong dipole moment, making the molecule polar and capable of participating in various chemical reactions, particularly nucleophilic additions .
The compound's structure suggests it would exhibit solubility in polar solvents due to the polar nature of both the carbonitrile and ethylamino groups . The presence of these functional groups also influences its ability to interact with biological targets, contributing to its potential pharmaceutical applications.
Biological Activity
Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
One of the most significant biological activities of 6-(Ethylamino)pyridine-3-carbonitrile is its inhibitory effect on glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays crucial roles in numerous cellular processes, including metabolism, cell signaling, and development.
The inhibition of GSK-3 by 6-(Ethylamino)pyridine-3-carbonitrile suggests potential therapeutic applications for conditions in which GSK-3 activity is implicated, such as:
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Diabetes
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Neurodegenerative disorders
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Cancer
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Inflammatory diseases
The compound's ability to modulate GSK-3 activity makes it a valuable tool for studying the enzyme's functions and developing potential treatments for related disorders.
Other Biological Activities
Beyond GSK-3 inhibition, 6-(Ethylamino)pyridine-3-carbonitrile has been investigated for other biological activities. Recent research has explored the binding affinity of this compound to various protein targets, including the COVID-19 main protease . These studies highlight its potential as a broadly active inhibitor with applications in antiviral research.
The compound's structural features enable it to interact with diverse biological targets, suggesting potential applications beyond those currently explored. Further investigation into its binding mechanisms and structure-activity relationships could reveal additional therapeutic applications.
Applications
Pharmaceutical Research
6-(Ethylamino)pyridine-3-carbonitrile serves as a valuable tool in pharmaceutical research due to its specific biological activities and potential for modification . Its inhibitory effect on GSK-3 makes it particularly relevant for studying diseases where this enzyme plays a role, including diabetes, cancer, and neurodegenerative disorders .
The compound's structural properties allow for modifications that could lead to novel compounds with enhanced therapeutic profiles. Its relatively simple structure provides a starting point for medicinal chemists seeking to develop more potent and selective inhibitors .
Medicinal Chemistry
In medicinal chemistry, 6-(Ethylamino)pyridine-3-carbonitrile functions as a key building block for the production of various pharmaceuticals . Its versatility stems from:
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The reactive nitrile group, which can undergo numerous transformations
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The ethylamino substituent, which provides a site for further functionalization
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The pyridine ring, which offers stability and the potential for additional modifications
These features enable medicinal chemists to create libraries of compounds for screening against various biological targets, potentially leading to the development of new therapeutic agents .
Chemical Synthesis
Beyond its direct biological applications, 6-(Ethylamino)pyridine-3-carbonitrile serves as an intermediate in the synthesis of complex molecules . Its functionality allows for selective reactions that can introduce additional groups or modify existing ones.
Table 2: Potential Applications of 6-(Ethylamino)pyridine-3-carbonitrile
| Hazard Type | Classification | GHS Code |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | H301 |
| Transport Hazard Class | 6.1 (Poison) | - |
| Packing Group | III | - |
| UN Number | UN2811 | - |
When handling this compound, appropriate safety measures should be observed, including:
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Use of personal protective equipment (gloves, safety glasses, lab coat)
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Working in a well-ventilated area or fume hood
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Avoiding ingestion, inhalation, or skin contact
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Following proper disposal procedures for chemical waste
In case of accidental exposure, specific first aid measures should be followed as outlined in the material safety data sheet .
Current Research and Future Perspectives
Research on 6-(Ethylamino)pyridine-3-carbonitrile continues to expand, with recent studies focusing on its potential as an inhibitor of various enzymes and proteins beyond GSK-3. The development of deep learning models for predicting the binding affinity of this compound to different targets represents an emerging area of research that could accelerate drug discovery efforts.
Future research directions may include:
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Detailed structure-activity relationship studies to enhance potency and selectivity
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Development of derivatives with improved pharmacokinetic properties
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Exploration of novel therapeutic applications based on its inhibitory activities
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Investigation of its potential in combination therapies for complex diseases
The relatively simple structure of 6-(Ethylamino)pyridine-3-carbonitrile, combined with its demonstrated biological activities, provides a promising foundation for further development and application in various fields.
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